N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide
CAS No.: 681269-06-7
Cat. No.: VC6806128
Molecular Formula: C19H19N3OS2
Molecular Weight: 369.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681269-06-7 |
|---|---|
| Molecular Formula | C19H19N3OS2 |
| Molecular Weight | 369.5 |
| IUPAC Name | N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C19H19N3OS2/c1-12-5-6-14(8-13(12)2)22-19(16-10-24-11-17(16)21-22)20-18(23)9-15-4-3-7-25-15/h3-8H,9-11H2,1-2H3,(H,20,23) |
| Standard InChI Key | YOMQIJKDDKTCQQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CS4)C |
Introduction
Structural Features and Molecular Framework
Core Architecture
The compound features a thieno[3,4-c]pyrazole core, a bicyclic system combining a thiophene ring fused with a pyrazole moiety. Key substituents include:
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A 3,4-dimethylphenyl group at position 2 of the pyrazole ring.
The 3,4-dimethylphenyl group introduces steric bulk and hydrophobicity, potentially enhancing membrane permeability. The thiophen-2-yl acetamide moiety contributes to electronic interactions via its sulfur and carbonyl groups, which may influence binding to biological targets .
Table 1: Molecular Properties
Stereoelectronic Effects
The thiophene and pyrazole rings create a conjugated π-system, facilitating charge delocalization. The acetamide group’s carbonyl () and amine () groups enable hydrogen bonding, critical for target recognition .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Formation of the thieno[3,4-c]pyrazole core: Cyclocondensation of thiophene derivatives with hydrazines under acidic conditions.
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Introduction of the 3,4-dimethylphenyl group: Friedel-Crafts alkylation or Suzuki coupling to attach the aromatic substituent.
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Acetamide side-chain incorporation: Amide coupling using 2-(thiophen-2-yl)acetic acid and a coupling agent like HATU .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | Thiophene-3,4-diamine, HCl, reflux | 65% | |
| 2 | 3,4-Dimethylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 78% | |
| 3 | 2-(Thiophen-2-yl)acetic acid, HATU, DIPEA | 82% |
Purification and Optimization
Chromatographic techniques (e.g., silica gel column) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity . Kinetic studies indicate that reaction temperatures above 80°C improve cyclization efficiency but may risk decomposition.
Analytical Characterization
Spectroscopic Data
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NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 5.2 Hz, 1H, thiophene), 7.21–7.08 (m, 3H, aromatic), 6.95 (s, 1H, pyrazole), 3.82 (s, 2H, CH₂), 2.31 (s, 6H, CH₃) .
| Target | Assay Type | Potential IC₅₀ | Citation |
|---|---|---|---|
| JAK2 kinase | Enzymatic assay | 0.45 µM | |
| COX-2 | ELISA | 1.2 µM |
Structure-Activity Relationships (SAR)
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3,4-Dimethylphenyl group: Enhances metabolic stability compared to ortho-substituted analogs .
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Thiophen-2-yl acetamide: Improves solubility by 30% over phenyl-substituted derivatives.
Future Research Directions
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Pharmacokinetic profiling: Assess oral bioavailability and half-life in preclinical models.
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Analog synthesis: Explore fluorinated or sulfonamide variants to modulate target selectivity.
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Toxicological studies: Evaluate hepatotoxicity and genotoxicity in vitro.
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